molecular formula C13H10N2O4 B14352940 2,2'-Methylenebis[5-(isocyanatomethyl)furan] CAS No. 90398-93-9

2,2'-Methylenebis[5-(isocyanatomethyl)furan]

Katalognummer: B14352940
CAS-Nummer: 90398-93-9
Molekulargewicht: 258.23 g/mol
InChI-Schlüssel: ZKUNQCQGTATMPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Methylenebis[5-(isocyanatomethyl)furan] is a chemical compound characterized by the presence of two furan rings connected by a methylene bridge, each furan ring bearing an isocyanatomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] typically involves the reaction of 2,2’-Methylenebis[5-methylfuran] with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of isocyanate groups through the reaction of the methyl groups with phosgene, resulting in the desired compound .

Industrial Production Methods

Industrial production of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Methylenebis[5-(isocyanatomethyl)furan] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate groups to amines.

    Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanate groups under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of ureas, carbamates, and thiocarbamates.

Wissenschaftliche Forschungsanwendungen

2,2’-Methylenebis[5-(isocyanatomethyl)furan] has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of various derivatives. The compound’s molecular targets and pathways depend on the specific application, such as binding to biological molecules in medicinal chemistry or cross-linking in polymer science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-Methylenebis[5-methylfuran]
  • 2,2’-Methylenebis[5-isocyanato]furan

Uniqueness

2,2’-Methylenebis[5-(isocyanatomethyl)furan] is unique due to the presence of both isocyanate and furan functionalities, which provide a versatile platform for various chemical reactions and applications. Its dual reactivity makes it distinct from other similar compounds that may lack one of these functional groups .

Eigenschaften

CAS-Nummer

90398-93-9

Molekularformel

C13H10N2O4

Molekulargewicht

258.23 g/mol

IUPAC-Name

2-(isocyanatomethyl)-5-[[5-(isocyanatomethyl)furan-2-yl]methyl]furan

InChI

InChI=1S/C13H10N2O4/c16-8-14-6-12-3-1-10(18-12)5-11-2-4-13(19-11)7-15-9-17/h1-4H,5-7H2

InChI-Schlüssel

ZKUNQCQGTATMPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)CN=C=O)CC2=CC=C(O2)CN=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.